Ornidazole metabolite M2 is a significant derivative of the antimicrobial agent Ornidazole, which belongs to the nitroimidazole class of antibiotics. This compound is particularly effective against anaerobic bacteria and protozoa. Ornidazole metabolite M2 is formed during the metabolic processing of Ornidazole in the body, retaining some biological activity of its parent compound. Its chemical identification is noted by the molecular formula and it has a unique role in both therapeutic and research contexts due to its antimicrobial properties and metabolic pathways .
Ornidazole metabolite M2 is derived from Ornidazole, which is primarily used in clinical settings for treating infections caused by anaerobic bacteria and certain protozoa. The classification of this compound falls under antimicrobial agents, specifically within the nitroimidazole subclass. Its formation occurs predominantly in the liver, where Ornidazole undergoes various metabolic transformations .
The synthesis of Ornidazole metabolite M2 involves a multi-step process starting from the parent compound, Ornidazole. The key steps include:
Common reagents used in the synthesis include reducing agents like sodium borohydride for the reduction step and various solvents for purification processes. The reaction conditions are typically optimized for yield and purity, often requiring careful control of temperature and time .
The molecular structure of Ornidazole metabolite M2 can be represented by its canonical SMILES notation: CC1=NC=CN1CC(CCl)O
. This structure indicates a complex arrangement involving a nitroimidazole ring with additional functional groups that contribute to its biological activity.
Ornidazole metabolite M2 participates in several chemical reactions:
These reactions are essential for understanding its reactivity and potential applications in medicinal chemistry .
The mechanism by which Ornidazole metabolite M2 exerts its biological effects involves:
This mechanism underlines its effectiveness as an antimicrobial agent .
Relevant analytical methods such as high-performance liquid chromatography (HPLC) are utilized to assess these properties accurately .
Ornidazole metabolite M2 has several notable applications:
These applications highlight its importance not only in clinical settings but also in ongoing scientific research aimed at combating resistant microbial strains .
Ornidazole metabolite M2 (2-methyl-5-nitroimidazole, C₄H₅N₃O₂) is generated via phase I biotransformation pathways, primarily involving oxidative dechlorination and hydrolytic cleavage of the parent compound. In hepatic metabolism, cytochrome P450 (CYP) isoforms catalyze the initial oxidation of ornidazole, followed by non-enzymatic hydrolysis, yielding M2 as a minor metabolite. Extrahepatic sites (e.g., intestinal mucosa, renal tissues) contribute through nitroreductase activity, which facilitates nitro-group reduction and subsequent side-chain cleavage [1] [9].
Biliary excretion studies in humans reveal that M2 accounts for <5% of total ornidazole metabolites, indicating its secondary metabolic route status. In contrast, in vitro models using liver microsomes demonstrate that M2 formation accelerates under anaerobic conditions, emphasizing the role of redox-sensitive enzymes in its biogenesis [1] [5].
Table 1: Sites of Ornidazole Metabolite M2 Formation
Site | Primary Enzymes | Key Reactions | Relative Contribution |
---|---|---|---|
Liver | CYP450 isoforms | Oxidative dechlorination, Hydrolysis | High (70-80%) |
Intestinal Mucosa | Nitroreductases | Side-chain cleavage | Moderate (15-20%) |
Renal Cortex | Glutathione transferases | Conjugation (minor) | Low (<5%) |
CYP2C9 and CYP2C19 are pivotal in M2 biosynthesis due to their substrate specificity for nitroimidazoles. Molecular dynamics simulations reveal that CYP2C19 exhibits higher catalytic efficiency for ornidazole than CYP2C9, attributed to residue variations (e.g., V208/I362 in CYP2C19 vs. L208/L362 in CYP2C9). These residues widen the substrate access tunnel, facilitating ornidazole binding and oxidative dechlorination [10].
Mutagenesis studies confirm that replacing CYP2C9 residues (I99H, S220P) enhances M2 generation by 40%, mimicking CYP2C19’s substrate selectivity. Conversely, CYP3A4 contributes minimally to M2 formation, as evidenced by ketoconazole inhibition assays showing <10% reduction in M2 yield [5] [10].
Table 2: Experimental Characterization of CYP Isoforms in M2 Formation
CYP Isoform | Catalytic Efficiency (kcat/Km) | Key Residues | Effect of Inhibition on M2 Yield |
---|---|---|---|
CYP2C19 | 8.7 ± 1.2 min⁻¹·μM⁻¹ | V208, I362 | ↓ 65-70% |
CYP2C9 | 3.1 ± 0.8 min⁻¹·μM⁻¹ | L208, L362, I99, S220 | ↓ 30-35% |
CYP3A4 | 0.9 ± 0.3 min⁻¹·μM⁻¹ | N/A | ↓ <10% |
M2’s nitro group (─NO₂) undergoes sequential reduction to nitroso (─NO) and hydroxylamine (─NHOH) intermediates via bacterial nitroreductases (e.g., Bacteroides fragilis NADPH oxidases). This reductive cascade generates electrophilic radicals that alkylate microbial DNA, underpinning M2’s anti-anaerobic activity [9] [10].
Kinetic studies show M2’s reduction rate (k = 2.4 × 10³ M⁻¹s⁻¹) is 3-fold slower than ornidazole due to its simpler imidazole ring. However, M2’s low redox potential (−456 mV) enhances electron uptake under anaerobic conditions, explaining its bactericidal efficacy against Clostridium difficile (MIC: 0.25–1 mg/L) [9].
M2 differs structurally from metabolites M1 and M4 due to distinct cleavage pathways:
Table 3: Structural and Metabolic Comparison of Key Ornidazole Metabolites
Metabolite | Chemical Structure | Primary Pathway | Relative Abundance | Bactericidal Activity (vs. B. fragilis) |
---|---|---|---|---|
M1 | C₇H₁₁ClN₃O₃ | Hydroxylation | ~8% in bile | MIC: 0.5–1 mg/L |
M2 | C₄H₅N₃O₂ | Oxidative dechlorination | <5% in urine | MIC: 0.25–2 mg/L |
M4 | C₇H₁₁N₃O₄ | Glucuronidation | ~15% in feces | MIC: 1–4 mg/L |
Quantitatively, M2 constitutes <5% of urinary metabolites, versus M1 (8.6%) and M4 (11.8%) after 24 hours. Despite lower abundance, M2’s unsubstituted imidazole ring enables faster bacterial uptake than M1/M4, compensating for its reduced production [5] [9].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8